Phosphino

Beschreibung

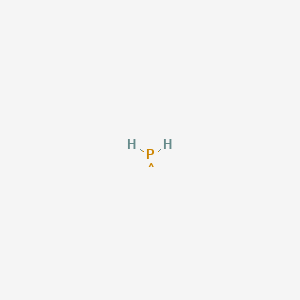

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/H2P/h1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZVCSNXTFCBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[PH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160257 | |

| Record name | Phosphino radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.990 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13765-43-0 | |

| Record name | Phosphino | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13765-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphino radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphino radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Modern Catalysis: An In-depth Guide to Phosphine Ligand Chemistry

For Researchers, Scientists, and Drug Development Professionals

Phosphine (B1218219) ligands are a class of organophosphorus compounds that have become indispensable in the field of transition metal catalysis. Their remarkable versatility stems from the ability to finely tune their electronic and steric properties, which in turn allows for precise control over the reactivity and selectivity of a catalytic reaction. This technical guide provides a comprehensive overview of the fundamental principles of phosphine ligand chemistry, including key quantitative descriptors, detailed experimental protocols, and their critical role in seminal catalytic cycles that are foundational to modern organic synthesis and drug development.

Core Principles: The Language of Phosphine Ligands

The behavior of a phosphine ligand in a catalytic system is primarily governed by two key features: its electronic and steric properties. The ability to independently and systematically modify these properties allows for the rational design of ligands for specific catalytic transformations.

Electronic Effects: The Tolman Electronic Parameter (TEP)

The electron-donating or electron-withdrawing nature of a phosphine ligand significantly influences the electron density at the metal center. This, in turn, affects the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. The Tolman Electronic Parameter (TEP) is a quantitative measure of a phosphine ligand's net electron-donating ability.[1] It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel tricarbonyl complex bearing the phosphine ligand of interest, [LNi(CO)₃], using infrared (IR) spectroscopy.[1]

Strongly electron-donating ligands increase the electron density on the nickel center. This increased electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands decrease the electron density at the metal, leading to less back-donation and a higher ν(CO) stretching frequency.[1]

Steric Effects: The Tolman Cone Angle (θ)

The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number of the metal complex, the accessibility of the metal center to substrates, and the rate of reductive elimination. The Tolman cone angle (θ) is a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered at the metal atom (at a standard M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2]

Large cone angles indicate greater steric hindrance around the phosphorus atom. This can favor the formation of lower-coordinate, more reactive catalytic species and can accelerate the reductive elimination step of a catalytic cycle. The steric profile of a phosphine ligand can be systematically varied by changing the substituents on the phosphorus atom.[2]

Quantitative Data for Common Phosphine Ligands

The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle (θ) for a selection of commonly used phosphine ligands. This data allows for a direct comparison of their electronic and steric properties, aiding in the rational selection of a ligand for a specific application.

| Ligand | Substituents (R) | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ in °) |

| P(tBu)₃ | tert-Butyl | 2056.1 | 182 |

| PCy₃ | Cyclohexyl | 2056.4 | 170 |

| P(iPr)₃ | Isopropyl | 2058.9 | 160 |

| PEt₃ | Ethyl | 2061.7 | 132 |

| PMe₃ | Methyl | 2064.1 | 118 |

| PPh₃ | Phenyl | 2068.9 | 145 |

| P(p-tolyl)₃ | para-Tolyl | 2066.7 | 145 |

| P(o-tolyl)₃ | ortho-Tolyl | 2069.3 | 194 |

| P(OPh)₃ | Phenoxy | 2085.3 | 128 |

| P(OEt)₃ | Ethoxy | 2076.3 | 109 |

| P(OMe)₃ | Methoxy | 2079.5 | 107 |

| PCl₃ | Chloro | 2097.0 | 124 |

| PF₃ | Fluoro | 2110.8 | 104 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phosphine ligand, a palladium precatalyst incorporating a phosphine ligand, and the experimental determination of the Tolman Electronic Parameter.

Synthesis of a Buchwald-Type Ligand: XPhos

Reaction: 2-Bromobiphenyl (B48390) + Dicyclohexylphosphine (B1630591) → XPhos

Materials:

-

2-Bromobiphenyl

-

Dicyclohexylphosphine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (B28343) (anhydrous)

-

Standard Schlenk line and glassware

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1.5 mol%) and XPhos (3.0 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene via syringe.

-

Add sodium tert-butoxide (2.0 equivalents).

-

Stir the mixture at room temperature for 5 minutes.

-

Add 2-bromobiphenyl (1.0 equivalent) and dicyclohexylphosphine (1.1 equivalents) to the flask.

-

The reaction mixture is then heated to reflux for the time specified in the relevant literature, typically monitored by GC-MS or TLC for completion.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford XPhos as a white solid.

Determination of the Tolman Electronic Parameter (TEP)

Principle: The TEP is determined by measuring the ν(CO) of the A₁ symmetric stretch of a [LNi(CO)₃] complex using IR spectroscopy.

Materials:

-

Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREME CAUTION: Highly toxic and volatile.

-

Phosphine ligand (L)

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or hexane)

-

Infrared (IR) spectrometer

-

Glovebox or Schlenk line for inert atmosphere manipulation

Procedure:

-

Preparation of the [LNi(CO)₃] complex: All manipulations should be performed in a well-ventilated fume hood or glovebox due to the high toxicity of Ni(CO)₄.

-

In a suitable reaction vessel, dissolve the phosphine ligand (1.0 equivalent) in the anhydrous solvent.

-

Carefully add a stoichiometric amount of Ni(CO)₄ to the solution. The reaction is typically rapid at room temperature and is accompanied by the evolution of carbon monoxide.

-

The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the Ni(CO)₄ peak (around 2058 cm⁻¹) and the appearance of new peaks corresponding to the [LNi(CO)₃] complex.

-

IR Spectroscopy:

-

Acquire the IR spectrum of the resulting [LNi(CO)₃] solution.

-

Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band in the carbonyl region (around 2050-2110 cm⁻¹).[1]

-

This frequency is the Tolman Electronic Parameter for the phosphine ligand L.

The Role of Phosphine Ligands in Catalysis: Visualizing Key Cycles

Phosphine ligands are integral to many of the most important cross-coupling reactions in modern organic synthesis. Their steric and electronic properties influence every step of the catalytic cycle. The following diagrams, rendered in DOT language, illustrate the role of phosphine ligands in the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction forms a carbon-carbon bond between an organoboron species and an organohalide. Bulky, electron-rich phosphine ligands are known to accelerate the rate-determining oxidative addition step and facilitate the final reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the migratory insertion step.

Caption: Catalytic cycle of the Heck reaction.

The Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds. The development of bulky, electron-rich biarylphosphine ligands (Buchwald ligands) was a major breakthrough, enabling the coupling of a wide range of amines and aryl halides with high efficiency.[3]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Development and Pharmaceutical Synthesis

The principles of phosphine ligand chemistry are directly applicable to the challenges faced in drug discovery and development. The synthesis of active pharmaceutical ingredients (APIs) often requires the construction of complex molecular architectures with high chemo-, regio-, and stereoselectivity.[4] Phosphine-ligated transition metal catalysts are instrumental in achieving these goals.

-

Access to Novel Chemical Space: Cross-coupling reactions enabled by phosphine ligands allow for the rapid generation of libraries of compounds for biological screening, accelerating the hit-to-lead process.

-

Enantioselective Synthesis: Chiral phosphine ligands are widely used in asymmetric catalysis to produce single-enantiomer drugs, which is often critical for therapeutic efficacy and safety.[5][6]

-

Process Optimization: The tunability of phosphine ligands allows for the optimization of catalytic processes for large-scale synthesis, improving yields, reducing reaction times, and minimizing waste, which are key considerations in pharmaceutical manufacturing.[4]

The continued development of novel phosphine ligands with tailored steric and electronic properties will undoubtedly lead to new synthetic methodologies and the discovery of next-generation therapeutics.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. yanggroup.weebly.com [yanggroup.weebly.com]

- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dalalinstitute.com [dalalinstitute.com]

A Technical Guide to the Synthesis and Characterization of Novel Phosphino Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and application of novel phosphino ligands, a class of compounds pivotal to modern catalysis and drug development. This compound ligands, or phosphines, are organophosphorus compounds that bind to metal centers, forming complexes that catalyze a vast array of chemical transformations. Their utility stems from the tunable nature of their steric and electronic properties, which can be finely adjusted by modifying the substituents on the phosphorus atom.[1] This allows for the rational design of ligands to achieve high efficiency and selectivity in catalytic processes.

Synthesis of this compound Ligands

The synthesis of this compound ligands is a mature yet continually evolving field. Methodologies range from classical nucleophilic substitution reactions to more modern catalytic C–P bond-forming strategies. The choice of synthetic route often depends on the target ligand's structure, chirality, and desired scale. A major challenge in phosphine (B1218219) synthesis is the propensity of the phosphorus(III) center to oxidize to the corresponding phosphine oxide, necessitating the use of inert atmosphere techniques. To circumvent this, strategies such as the use of air-stable phosphine-borane adducts or phosphine oxides as intermediates, followed by a final reduction step, are commonly employed.[1]

Experimental Protocol: Synthesis of 1,2-Bis(diphenylthis compound)ethane (dppe)

1,2-Bis(diphenylthis compound)ethane (dppe) is a widely used bidentate phosphine ligand. A common synthetic procedure involves the reaction of sodium diphenylphosphide with 1,2-dichloroethane (B1671644).

Materials:

-

Sodium (5.15 g, 0.25 mol)

-

Triphenylphosphine (B44618) (32.7 g, 0.12 mol)

-

1,2-Dichloroethane (10 mL, 0.12 mol)

-

Liquid ammonia (B1221849) (approx. 300 mL)

-

Dry diethyl ether

-

1-Propanol (for recrystallization)

Procedure:

-

Under an inert atmosphere (e.g., dry nitrogen), condense approximately 300 mL of ammonia in a three-necked flask equipped with a mechanical stirrer and cooled in a dry ice/acetone bath (-78 °C).[2]

-

Add sodium metal in small pieces to the liquid ammonia and stir for 15 minutes. The solution will turn a deep blue color.[2][3]

-

Slowly add triphenylphosphine over 10 minutes. The solution will turn orange. Stir for an additional hour.[2]

-

Add a solution of 1,2-dichloroethane in dry diethyl ether to the reaction mixture.[2]

-

Allow the reaction to warm to room temperature, which will evaporate the liquid ammonia.[2]

-

The remaining residue is then worked up, often involving the addition of water and extraction with an organic solvent.

-

The crude product is purified by recrystallization from a suitable solvent, such as 1-propanol, to yield dppe as a white solid.[2][4]

Experimental Protocol: Synthesis of a Buchwald-Type Biaryl Phosphine Ligand

Buchwald-type ligands are a class of bulky, electron-rich phosphines that are highly effective in palladium-catalyzed cross-coupling reactions. Their synthesis often involves a multi-step sequence.

Materials:

-

n-Butyllithium (n-BuLi)

-

Dry tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve 2-bromobiphenyl in dry THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-BuLi and stir the mixture to facilitate the lithium-halogen exchange, forming 2-lithiobiphenyl.

-

To this solution, add chlorodicyclohexylphosphine dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with degassed water and extract the product with an organic solvent.

-

The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.

-

The crude ligand is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Enantioselective Synthesis of a P-Chiral Phosphine Ligand

The synthesis of P-chiral phosphines, where the phosphorus atom is a stereocenter, is crucial for asymmetric catalysis. A common strategy involves the use of chiral auxiliaries or the resolution of racemic mixtures. The use of phosphine-boranes as intermediates is a widely adopted method that protects the phosphorus center from oxidation and allows for stereospecific reactions.[5]

Procedure Outline:

-

Start with a racemic secondary phosphine-borane.

-

Perform a resolution, for example, by forming diastereomeric salts with a chiral amine.

-

Separate the diastereomers by crystallization.

-

Liberate the enantiomerically pure secondary phosphine-borane.

-

Alkylate or arylate the P-center to introduce the third different substituent. This step often proceeds with high stereospecificity.

-

Remove the borane (B79455) protecting group, typically with a strong acid or by reaction with an amine, to yield the enantiopure P-chiral phosphine ligand.

Characterization of this compound Ligands

A thorough characterization of newly synthesized this compound ligands is essential to confirm their structure, purity, and electronic/steric properties. A combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the characterization of this compound ligands.

-

³¹P NMR: This is the most direct method for observing the phosphorus center. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom. Electron-donating groups generally cause an upfield shift (more negative ppm), while electron-withdrawing groups lead to a downfield shift.[6] Coordination to a metal center also significantly alters the chemical shift. Coupling constants, such as ¹J(P,C) and ²J(P,P), provide valuable structural information.[7][8]

-

¹H and ¹³C NMR: These techniques provide information about the organic framework of the ligand. The coupling of ¹H and ¹³C nuclei to the phosphorus atom (J(P,H) and J(P,C)) can help in assigning signals and confirming the ligand's structure.

Table 1: Representative ³¹P NMR Spectroscopic Data for Selected this compound Ligands

| Ligand | Solvent | Chemical Shift (δ, ppm) |

| PPh₃ | CDCl₃ | -6.0 |

| P(Cy)₃ | CDCl₃ | 11.5 |

| PCy₃ | - | 10.50 |

| P(t-Bu)₃ | C₆D₆ | 62.9 |

| dppe | CDCl₃ | -13.1 |

| BINAP | CDCl₃ | -14.5 |

| XPhos | C₆D₆ | - |

| SPhos | C₆D₆ | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups within the ligand. For this compound ligands, specific P-C and P-H stretching and bending vibrations can be observed. When the ligand is part of a metal carbonyl complex, the C-O stretching frequency (ν(CO)) serves as an indirect probe of the phosphine's electronic properties. Stronger σ-donating phosphines increase the electron density on the metal, which leads to increased back-bonding into the CO π* orbitals, resulting in a lower ν(CO).[6]

Table 2: Representative IR Spectroscopic Data for Selected this compound Ligands and their Metal Carbonyl Complexes

| Compound | ν(P-C) (cm⁻¹) | ν(CO) of Ni(CO)₃L complex (cm⁻¹) |

| PPh₃ | ~1090 | 2068.9 |

| P(p-tolyl)₃ | ~1090 | 2066.7 |

| PCy₃ | ~1000 | 2056.4 |

| P(OPh)₃ | ~1200 | 2085.3 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized ligand and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[9][10][11][12][13] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a this compound ligand, either in its free form or as part of a metal complex. This technique yields precise information on bond lengths, bond angles, and overall molecular geometry. For phosphine-metal complexes, key parameters include the M-P bond length and the P-M-P bite angle for bidentate ligands.

Table 3: Representative X-ray Crystallographic Data for Selected Palladium-Phosphino Complexes

| Complex | M-P Bond Length (Å) | P-C Bond Lengths (Å) | C-P-C Angles (°) | P-M-P Angle (°) |

| [PdCl₂(dppe)] | 2.23-2.25 | 1.81-1.83 | 101-104 | ~85 |

| [PdCl₂(dppp)] | 2.24-2.26 | 1.81-1.83 | 101-104 | ~91 |

| [PdCl₂(Xantphos)] | 2.28-2.30 | 1.82-1.84 | 102-105 | ~110 |

| trans-[PdCl₂(PCy₃)₂] | ~2.35 | 1.85-1.87 | 108-112 | ~180 |

Visualizing Key Processes

Understanding the synthesis and function of this compound ligands can be aided by visualizing the workflows and reaction cycles involved.

General Workflow for this compound Ligand Synthesis and Characterization

The following diagram illustrates a typical workflow from the initial synthesis of a this compound ligand to its full characterization.

Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a cornerstone of modern synthetic chemistry heavily reliant on advanced this compound ligands. The catalytic cycle illustrates the role of the ligand in facilitating the key steps of the reaction.[14][15][16][17][18]

This guide serves as a foundational resource for professionals engaged in the design, synthesis, and application of this compound ligands. The detailed protocols, tabulated data, and visualized workflows are intended to facilitate a deeper understanding and more effective utilization of these powerful catalytic tools.

References

- 1. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Understanding ligand effects in gold clusters using mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Understanding ligand effects in gold clusters using mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 12. Ligand induced structural isomerism in phosphine coordinated gold clusters revealed by ion mobility mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. jk-sci.com [jk-sci.com]

- 18. pubs.acs.org [pubs.acs.org]

electronic and steric properties of phosphine ligands

An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine (B1218219) Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphine ligands (PR₃) are a cornerstone of homogeneous catalysis and coordination chemistry, integral to a vast array of chemical transformations including cross-coupling, hydrogenation, and hydroformylation.[1][2][3] Their utility in drug development is also significant, where they are used in the synthesis of active pharmaceutical ingredients (APIs) and as components of metal-based therapeutic agents.[4] The remarkable success of phosphines stems from the ability to systematically tune their electronic and steric properties by modifying the substituents (R) on the phosphorus atom.[1][5] This fine-tuning allows for precise control over the reactivity, selectivity, and stability of the metal complexes they form.[2]

This technical guide provides a comprehensive overview of the key parameters used to quantify the electronic and steric effects of phosphine ligands, details the experimental and computational methods for their determination, and presents a comparative data summary to aid in rational ligand selection and catalyst design.

Electronic Properties: Quantifying Electron Donation

The electronic character of a phosphine ligand is defined by its ability to act as a σ-donor through its phosphorus lone pair and as a π-acceptor into its P-R σ* antibonding orbitals.[6][7] This balance of σ-donation and π-acceptance dictates the electron density at the metal center, which in turn influences crucial steps in catalytic cycles, such as oxidative addition and reductive elimination.[1][8]

The Tolman Electronic Parameter (TEP)

The most widely used metric for quantifying the net electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP).[9] The TEP is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching mode (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[6]

-

Strongly electron-donating ligands (e.g., trialkylphosphines) increase the electron density on the nickel center. This leads to enhanced π-backbonding from the metal into the π* orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[6][9]

-

Electron-withdrawing ligands (e.g., phosphites, fluorinated phosphines) are weaker σ-donors and/or stronger π-acceptors. This results in less π-backbonding to the CO ligands, leading to a stronger C-O bond and a higher ν(CO) stretching frequency.[6][7]

The TEP provides a reliable, single-parameter scale to compare the electronic properties of a vast range of phosphine ligands.

Objective: To determine the TEP of a phosphine ligand (L) by measuring the A₁ ν(CO) of its corresponding [LNi(CO)₃] complex.

Materials & Equipment:

-

Nickel tetracarbonyl, [Ni(CO)₄] (Warning: Extremely toxic, volatile, and carcinogenic. Must be handled only in a high-performance fume hood by trained personnel).

-

Phosphine ligand (L) of interest.

-

Anhydrous, degassed solvent (typically dichloromethane (B109758) or hexane).

-

Schlenk line or glovebox for inert atmosphere operation.

-

FT-IR spectrometer with a suitable liquid cell (e.g., CaF₂ windows).

-

Gas-tight syringes.

Procedure:

-

Preparation (In Situ): All manipulations must be performed under a strict inert atmosphere (N₂ or Ar).

-

A stock solution of the phosphine ligand (L) is prepared in the chosen anhydrous solvent.

-

A dilute solution of [Ni(CO)₄] is prepared in the same solvent.

-

Stoichiometrically, one equivalent of the phosphine ligand solution is carefully added to the [Ni(CO)₄] solution at room temperature. The ligand substitution reaction is typically rapid, forming the [LNi(CO)₃] complex and releasing one molecule of CO. Ni(CO)₄ + L → LNi(CO)₃ + CO

-

IR Spectroscopy:

-

The resulting solution is immediately transferred to an air-tight IR cell via a syringe or cannula.

-

The IR spectrum is recorded, focusing on the carbonyl stretching region (approx. 2150-1950 cm⁻¹).

-

Data Analysis:

-

The frequency (in cm⁻¹) of the highest-energy, A₁ symmetric C-O stretching band is identified. This value is the Tolman Electronic Parameter for the ligand L.[9]

Computational Electronic Parameters

Alongside experimental methods, computational chemistry provides powerful tools for assessing ligand electronics. Density Functional Theory (DFT) can be used to calculate properties that correlate strongly with the TEP. One such parameter is the minimum electrostatic potential (Vmin) on the phosphorus lone pair, which serves as a direct measure of the ligand's nucleophilicity.[10][11] Machine learning models have also been developed to predict TEP values with high accuracy from the ligand's structure alone, offering a rapid screening method.[12][13]

Steric Properties: Quantifying Ligand Bulk

The steric bulk of a phosphine ligand is critical for controlling the coordination environment of the metal.[5] Bulky ligands can limit the number of ligands that bind to a metal, create an open coordination site necessary for catalysis, and influence selectivity by controlling how a substrate approaches the metal center.[6][8]

The Tolman Cone Angle (θ)

The Tolman cone angle is the most established metric for quantifying ligand steric bulk.[14] It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that completely encloses the van der Waals radii of the ligand's atoms.[6] While originally measured from physical CPK models, cone angles are now almost exclusively calculated from crystal structures or computationally optimized geometries.[14][15]

The Buried Volume (%Vbur)

A more modern and arguably more descriptive steric parameter is the percentage of buried volume (%Vbur).[16][17] This parameter is computationally derived and represents the percentage of the volume of a sphere centered on the metal atom that is occupied by the ligand.[17] Unlike the cone angle, which is a single angular value, %Vbur captures the full three-dimensional shape and steric impact of the ligand within the immediate coordination sphere of the metal. It is particularly useful for describing complex, asymmetric ligands where the cone angle may be misleading.[16][18]

Objective: To computationally determine the %Vbur of a phosphine ligand in a metal complex.

Software & Tools:

-

Molecular modeling software for building the complex (e.g., Avogadro).

-

A computational chemistry package for geometry optimization (e.g., Gaussian, ORCA).

-

A dedicated program for calculating buried volume, such as SambVca or the morfeus Python library.[19]

Procedure:

-

Structure Generation: An atomic coordinate file (.xyz) of the metal-phosphine complex is generated. For standardization, a standard complex (e.g., [LAuCl]) or a simple metal fragment (e.g., placing the P atom at a fixed distance from the metal at the origin) is often used.[17]

-

Geometry Optimization: A DFT geometry optimization is performed to obtain a low-energy, realistic conformation of the complex.

-

Calculation:

-

The optimized coordinates are input into the %Vbur calculation software.

-

Key parameters are defined:

-

The index of the central metal atom.

-

The radius of the sphere (a radius of 3.5 Å is common).

-

The indices of the atoms belonging to the ligand of interest.

-

The van der Waals radii set to be used (e.g., Bondi radii, often scaled by a factor of 1.17).[19]

-

-

The software numerically integrates the volume occupied by the ligand's atoms within the defined sphere and reports the value as a percentage of the total sphere volume.

Quantitative Data Summary

The following table summarizes the electronic and steric parameters for a selection of common phosphine ligands, allowing for direct comparison.

| Ligand | Abbreviation | TEP (ν(CO), cm⁻¹) | Cone Angle (θ, °) | %Vbur |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 2056.1 | 182 | 43.1 |

| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 | 35.8 |

| Triisopropylphosphine | P(i-Pr)₃ | 2059.5 | 160 | 32.5 |

| Triethylphosphine | PEt₃ | 2061.7 | 132 | 26.9 |

| Trimethylphosphine | PMe₃ | 2064.1 | 118 | 22.3 |

| Triphenylphosphine | PPh₃ | 2068.9 | 145 | 29.6 |

| Tri(o-tolyl)phosphine | P(o-tol)₃ | 2061.7 | 194 | 43.8 |

| Trimethoxyphosphite | P(OMe)₃ | 2079.7 | 107 | 21.3 |

| Triphenylphosphite | P(OPh)₃ | 2085.3 | 128 | 27.6 |

| Trifluorophosphine | PF₃ | 2110.8 | 104 | - |

Note: TEP values are for [LNi(CO)₃] complexes. Cone angles are Tolman's values. %Vbur values are representative and can vary slightly based on the computational method and metal fragment used.

Visualization of Concepts

Diagrams can effectively illustrate the relationships between ligand properties and their application in catalyst design.

Caption: A logical workflow for the rational selection of phosphine ligands.

Caption: A conceptual map classifying ligands by electronic and steric effects.

Conclusion

The parameterization of phosphine ligands using metrics such as the Tolman Electronic Parameter, cone angle, and percent buried volume has been instrumental in advancing the field of organometallic chemistry. These quantitative descriptors allow researchers to move beyond intuition and trial-and-error, enabling a more rational, data-driven approach to catalyst design. By understanding the distinct steric and electronic contributions of a ligand, scientists can select or design optimal ligands to enhance catalytic activity, improve selectivity, and promote desired reaction pathways, accelerating innovation in both industrial chemistry and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 4. nbinno.com [nbinno.com]

- 5. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. nbinno.com [nbinno.com]

- 9. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. chemistry.princeton.edu [chemistry.princeton.edu]

- 19. Buried volume - ᴍᴏʀғᴇᴜs [digital-chemistry-laboratory.github.io]

An In-depth Technical Guide to Phosphino-Containing Polymers for Researchers, Scientists, and Drug Development Professionals

Introduction: Phosphino-containing polymers, a versatile class of macromolecules, have garnered significant attention across diverse scientific disciplines, including catalysis, materials science, and biomedicine. The presence of the phosphorus atom, with its unique electronic and coordination properties, imparts a range of desirable characteristics to these polymers, such as exceptional thermal stability, flame retardancy, and the ability to act as ligands for transition metal catalysts. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-containing polymers, with a particular focus on their relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols for key synthetic methodologies and characterization techniques are presented, alongside a quantitative summary of their performance metrics.

Core Concepts and Properties

This compound-containing polymers can be broadly categorized based on the oxidation state of the phosphorus atom, primarily trivalent phosphines (P(III)) and pentavalent phosphine (B1218219) oxides (P(V)). This distinction significantly influences their chemical reactivity and potential applications.

Trivalent this compound-Containing Polymers (Polyphosphines): These polymers feature phosphorus atoms with a lone pair of electrons, making them excellent nucleophiles and ligands for transition metals. This property is extensively exploited in catalysis, where polyphosphines can be used to immobilize and stabilize catalytically active metal centers, facilitating catalyst recovery and reuse.

Pentavalent this compound-Containing Polymers (Polyphosphine Oxides): The oxidation of the phosphorus atom to the P(V) state in phosphine oxides leads to polymers with enhanced thermal and oxidative stability.[1] These polymers often exhibit excellent flame-retardant properties, as the phosphorus-containing moieties promote char formation in the condensed phase during combustion.[1] Furthermore, the polar phosphine oxide group can improve solubility and adhesion.[1]

Synthesis of this compound-Containing Polymers

A variety of polymerization techniques can be employed to synthesize this compound-containing polymers with controlled architectures and functionalities.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[2][3]

Experimental Protocol: RAFT Polymerization of a Phosphine-Containing Monomer

Materials:

-

Phosphine-containing monomer (e.g., (4-vinylbenzyl)diphenylphosphine)

-

RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

-

Initiator (e.g., azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or reaction tube with a magnetic stir bar

-

Vacuum line and inert gas manifold

-

Oil bath with temperature controller

-

Syringes for liquid transfer

-

Apparatus for polymer precipitation and filtration

Procedure:

-

Preparation: The phosphine-containing monomer, RAFT agent, and initiator are placed in a Schlenk flask.

-

Degassing: The flask is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is placed in a preheated oil bath at the desired temperature (typically 60-80 °C) and stirred for a specified time.

-

Termination: The polymerization is quenched by rapid cooling, for example, by immersing the flask in an ice bath.

-

Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.

Logical Relationship: RAFT Polymerization Workflow

References

The Coordination Chemistry of Phosphino Ligands with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of phosphino ligands with transition metals, a cornerstone of modern catalysis and organometallic chemistry. The unique tunability of the steric and electronic properties of phosphine (B1218219) ligands has established them as indispensable tools in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. This document details the fundamental principles governing their coordination, methods for the synthesis and characterization of their metal complexes, and their applications in catalysis, with a special focus on drug development.

Fundamental Principles: The Language of Phosphine Ligands

The remarkable utility of phosphine ligands (PR₃) stems from the ability to systematically modify their electronic and steric characteristics by varying the R groups. These properties are quantitatively described by Tolman's parameters: the cone angle (θ) and the electronic parameter (TEP).

1.1. Steric Effects: The Tolman Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a fixed M-P bond distance of 2.28 Å.[1] A larger cone angle signifies greater steric hindrance around the metal center, which can influence the number of ligands that can coordinate, the stability of the complex, and the rates of catalytic reactions.[2]

Caption: Diagram illustrating the concept of the Tolman cone angle (θ).

1.2. Electronic Effects: The Tolman Electronic Parameter (TEP)

The Tolman electronic parameter quantifies the electron-donating or -withdrawing ability of a phosphine ligand.[2] It is experimentally determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[3] Electron-donating phosphines increase the electron density on the metal center, leading to stronger back-bonding to the π* orbitals of the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing phosphines lead to a higher ν(CO).[1]

Quantitative Data for Common Phosphine Ligands

The selection of an appropriate phosphine ligand is crucial for optimizing catalytic activity and selectivity. The following table summarizes the Tolman cone angles and electronic parameters for a range of commonly used phosphine ligands.

| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

| P(t-Bu)₃ | 182 | 2056.1 |

| PCy₃ | 170 | 2056.4 |

| P(i-Pr)₃ | 160 | 2057.4 |

| PPh₃ | 145 | 2068.9 |

| P(p-tolyl)₃ | 145 | 2066.7 |

| PMe₃ | 118 | 2064.1 |

| P(OEt)₃ | 109 | 2076.3 |

| P(OPh)₃ | 128 | 2085.3 |

| PCl₃ | 124 | 2097.0 |

| PF₃ | 104 | 2110.8 |

Note: TEP values are for the A₁ mode of [LNi(CO)₃] in CH₂Cl₂.[4] Cone angles are generally accepted values.[5]

Synthesis and Characterization of Transition Metal-Phosphine Complexes

The synthesis of transition metal-phosphine complexes is typically achieved through the reaction of a metal precursor with the desired phosphine ligand. Due to the air-sensitivity of many phosphines and their metal complexes, these reactions are often carried out under an inert atmosphere using Schlenk line or glovebox techniques.

3.1. Experimental Protocols

3.1.1. Synthesis of Wilkinson's Catalyst ([RhCl(PPh₃)₃])

Wilkinson's catalyst is a prominent example of a rhodium-phosphine complex widely used for hydrogenation reactions.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve rhodium(III) chloride trihydrate (1.0 g) in ethanol (B145695) (50 mL). To this solution, add a solution of triphenylphosphine (B44618) (6.0 g) in hot ethanol (150 mL). Reflux the mixture under a nitrogen atmosphere for approximately 30 minutes. The product, a red-brown crystalline solid, will precipitate from the hot solution. Allow the mixture to cool to room temperature, collect the crystals by filtration, wash with diethyl ether, and dry under vacuum.

3.1.2. Synthesis of Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])

This palladium(0) complex is a crucial precatalyst for a wide array of cross-coupling reactions.

-

Procedure: In a Schlenk flask, dissolve palladium(II) chloride (1.0 g) and triphenylphosphine (6.5 g) in dimethyl sulfoxide (B87167) (100 mL) under a nitrogen atmosphere. Heat the mixture to 150 °C. Add hydrazine (B178648) hydrate (B1144303) dropwise to the hot solution until the color changes from a deep red-brown to a bright yellow, and a precipitate forms. Cool the mixture to room temperature, and add ethanol (100 mL) to complete the precipitation. Filter the yellow solid, wash with ethanol and then diethyl ether, and dry under vacuum. Note: Hydrazine is highly toxic and should be handled with extreme caution.

3.1.3. Synthesis of a Third-Generation Buchwald Precatalyst (XPhos Pd G3)

Buchwald precatalysts are highly active for a variety of cross-coupling reactions.

-

Procedure: The synthesis is a multi-step process.[6]

-

Synthesis of the Palladacycle Dimer: Palladium(II) acetate (B1210297) is reacted with 2-aminobiphenyl (B1664054) and methanesulfonic acid to form the dimeric palladacycle, [Pd(ABP)(OMs)]₂.

-

Ligand Exchange: The palladacycle dimer is then treated with two equivalents of the XPhos ligand in a suitable solvent like THF. The reaction mixture is stirred at room temperature until the ligand exchange is complete. The product is then isolated by precipitation and filtration.

-

3.1.4. Synthesis of (Triphenylphosphine)gold(I) Chloride ([(PPh₃)AuCl])

This gold(I) complex is a common precursor for catalytically active gold species.

-

Procedure: Chloroauric acid (HAuCl₄) is dissolved in ethanol.[7] A solution of two equivalents of triphenylphosphine in ethanol is added to the chloroauric acid solution. The triphenylphosphine acts as both a ligand and a reducing agent. The product, a white solid, precipitates from the solution and can be collected by filtration, washed with ethanol, and dried.[7]

3.2. Characterization Techniques

3.2.1. ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is an invaluable tool for characterizing phosphine-containing compounds.[8] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination to a transition metal, the ³¹P chemical shift typically moves downfield. The magnitude of this coordination chemical shift (Δδ = δcomplex - δfree ligand) provides insights into the nature of the metal-phosphine bond.[9] For diamagnetic complexes, sharp signals are observed, and P-P coupling can provide structural information in complexes with multiple phosphine ligands.[8]

3.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including M-P bond lengths, P-M-P bond angles, and the overall coordination geometry of the complex. This data is crucial for understanding the steric environment around the metal center. Due to the air-sensitive nature of many of these complexes, crystal mounting and data collection are often performed under a stream of cold nitrogen gas after coating the crystal in a protective oil.[10][11]

Applications in Catalysis and Drug Development

Transition metal-phosphine complexes are workhorses in homogeneous catalysis, enabling a vast array of organic transformations that are central to the pharmaceutical and fine chemical industries.

4.1. Catalytic Signaling Pathways: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry, particularly in the synthesis of complex pharmaceutical intermediates. Palladium-phosphine complexes are the catalysts of choice for this transformation.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

4.2. Workflow for Catalyst Selection in Drug Synthesis

The rational selection of a phosphine ligand and metal precursor is critical for developing efficient and scalable synthetic routes for pharmaceutical targets.

Caption: A logical workflow for selecting a phosphine-metal catalyst.

4.3. Phosphine-Metal Complexes in Pharmaceutical Production

-

Palladium-Catalyzed Cross-Coupling: These reactions are ubiquitous in the synthesis of many blockbuster drugs. For instance, the synthesis of Venetoclax, a drug for chronic lymphocytic leukemia, and Brexpiprazole, used to treat schizophrenia, involve palladium-catalyzed C-N cross-coupling reactions.[12]

-

Ruthenium-Catalyzed Asymmetric Hydrogenation: Chiral phosphine ligands coordinated to ruthenium are instrumental in the enantioselective synthesis of pharmaceutical intermediates. For example, the synthesis of the side chain of Orlistat (a weight-loss drug) utilizes a ruthenium-MeO-BIPHEP catalyst.[13]

4.4. Phosphine-Metal Complexes as Therapeutic and Diagnostic Agents

-

Gold-Phosphine Anticancer Agents: Gold(I)-phosphine complexes have emerged as a promising class of anticancer agents, often exhibiting different mechanisms of action compared to platinum-based drugs.[14] Their cytotoxicity is influenced by the nature of the phosphine and other ligands.[8][15][16]

| Gold(I)-Phosphine Complex | Cancer Cell Line | IC₅₀ (µM) |

| Complex 10 (dpph ligand) | HeLa | 0.51 |

| Complex 11 (dpph ligand) | HeLa | 0.14 |

| Diester-substituted complex 13 | Breast Cancer | 0.32 - 1.41 |

| Diester-substituted complex 14 | Breast Cancer | 0.32 - 1.41 |

| Complex 4 (Hypoxanthine-derived ligand) | MCF7 | 3.7 ± 0.5 |

| Complex 6 (Hypoxanthine-derived ligand) | HOS | 4.0 ± 0.3 |

Note: IC₅₀ values are indicative of the concentration required to inhibit 50% of cell growth and are dependent on the specific complex and cell line. Data from multiple sources.[14][15][16]

-

Technetium-Phosphine Radiopharmaceuticals: Cationic technetium-99m complexes with phosphine ligands are used in medical imaging. For example, [⁹⁹ᵐTc(tetrofosmin)₂O₂]⁺, where tetrofosmin (B1683114) is a diphosphine ligand, is a key radiopharmaceutical for myocardial perfusion imaging to assess heart function and blood flow.[15]

Conclusion

The coordination chemistry of this compound ligands with transition metals is a mature yet continually evolving field. The principles of steric and electronic tunability, quantified by Tolman's parameters, provide a powerful framework for the rational design of catalysts and functional metal complexes. The detailed experimental protocols and characterization methods outlined in this guide offer a practical resource for researchers. As demonstrated by their widespread use in the synthesis of life-saving drugs and their potential as therapeutic agents themselves, the impact of phosphine-metal complexes on science and medicine is profound and will undoubtedly continue to grow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stoichiometry effect on the structure, coordination and anticancer activity of gold( i / iii ) bisphosphine complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01663G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ncl.ac.uk [ncl.ac.uk]

- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Phosphinogold(I) dithiocarbamate complexes: effect of the nature of phosphine ligand on anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Gold(I)-Triphenylphosphine Complexes with Hypoxanthine-Derived Ligands: In Vitro Evaluations of Anticancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dalalinstitute.com [dalalinstitute.com]

The Tolman Cone Angle: A Technical Guide to Understanding Steric Effects in Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, particularly in the realms of catalysis and drug development, the ability to predict and control the outcomes of chemical reactions is paramount. The steric and electronic properties of ligands play a pivotal role in the efficacy of transition metal catalysts. Among the various parameters used to quantify these properties, the Tolman cone angle (θ) stands out as a foundational concept for describing the steric bulk of phosphine (B1218219) ligands. This technical guide provides an in-depth exploration of the Tolman cone angle, from its conceptual underpinnings to its practical applications in chemical synthesis and its relevance to the pharmaceutical industry.

The Concept of the Tolman Cone Angle

The Tolman cone angle is a quantitative measure of the steric bulk of a phosphine ligand, first introduced by Chadwick A. Tolman in 1970.[1] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand.[1][2][3] This cone represents the steric footprint of the ligand when it is coordinated to a metal center. A larger cone angle signifies a bulkier ligand, which can have profound effects on the stability, reactivity, and selectivity of a catalyst.[2]

The magnitude of the Tolman cone angle directly influences the coordination environment of the metal center. Ligands with large cone angles can limit the number of other ligands that can bind to the metal, potentially creating a less crowded and more reactive catalytic species.[1] Conversely, smaller, less sterically demanding ligands may allow for higher coordination numbers. This modulation of the steric environment is a key strategy in catalyst design, enabling chemists to fine-tune the performance of a catalytic system for a specific transformation.

Caption: Conceptual illustration of the Tolman cone angle (θ).

Experimental and Computational Determination of the Tolman Cone Angle

The determination of the Tolman cone angle has evolved from physical models to sophisticated computational methods. Understanding these methodologies is crucial for accurately assessing the steric properties of phosphine ligands.

Original Method: Physical Models

Initially, Tolman determined cone angles using physical Corey-Pauling-Koltun (CPK) space-filling models.[2][4] This method involved constructing a model of the phosphine ligand coordinated to a nickel atom with a fixed Ni-P bond length of 2.28 Å and then measuring the angle of the cone that enveloped the ligand.[5] While groundbreaking, this method had its limitations in terms of precision and applicability to a wide range of ligands.

Determination from X-ray Crystallography Data

With the advent of modern structural techniques, X-ray crystallography has become a valuable tool for determining cone angles from experimental data. The crystallographic information file (CIF) of a metal-phosphine complex contains the precise atomic coordinates, which can be used to calculate the cone angle. Software such as the Cambridge Crystallographic Data Centre's (CCDC) Mercury can be employed for this purpose.[6]

-

Load Crystal Structure: Import the CIF file of the metal-phosphine complex into Mercury.

-

Define the Metal-Phosphorus Vector: Identify the metal and phosphorus atoms of interest. This vector will serve as the axis of the cone.

-

Identify Outermost Atoms: Identify the atoms of the phosphine ligand that are furthest from the metal-phosphorus axis.

-

Measure Angles: Use the angle measurement tool in Mercury to determine the angle between the metal-phosphorus vector and the vectors from the metal to the outermost atoms of the ligand.

-

Determine the Cone Angle: The largest of these measured angles, when doubled, gives the Tolman cone angle. For asymmetrical ligands, an averaging method may be applied.[2]

Caption: Workflow for determining the Tolman cone angle from X-ray data.

Computational Determination: MM/DFT Methods

Computational chemistry provides a powerful and versatile approach to determine Tolman cone angles, especially for ligands that have not been crystallographically characterized. A common and robust method involves a combination of Molecular Mechanics (MM) and Density Functional Theory (DFT).[7][8]

-

Conformational Search (MM): A molecular mechanics-based conformational search is performed to identify the low-energy conformations of the phosphine ligand coordinated to a model metal center (e.g., Ni(CO)3).[7] This step is crucial for flexible ligands that can adopt multiple spatial arrangements.

-

Geometry Optimization (DFT): The lowest energy conformer identified from the MM search is then subjected to geometry optimization using DFT.[7][8] This provides a more accurate description of the ligand's structure. Common DFT functionals for this purpose include B3LYP or PBE, with appropriate basis sets (e.g., 6-31G* for main group elements and a suitable effective core potential for the metal).[9]

-

Cone Angle Calculation: From the optimized geometry, the Tolman cone angle is calculated. This can be done using specialized software or scripts that determine the angle of the cone encompassing the van der Waals radii of the ligand's atoms, with the apex at the metal center.[9]

Quantitative Data: Tolman Cone Angles of Common Phosphine Ligands

The steric bulk of phosphine ligands can vary significantly, and a large body of data has been compiled over the years. The following table summarizes the Tolman cone angles for a selection of common phosphine ligands.

| Phosphine Ligand | Formula | Tolman Cone Angle (θ) in degrees |

| Trimethylphosphine | P(CH₃)₃ | 118 |

| Triethylphosphine | P(CH₂CH₃)₃ | 132 |

| Tri-n-butylphosphine | P(n-C₄H₉)₃ | 132 |

| Tri-iso-propylphosphine | P(i-C₃H₇)₃ | 160 |

| Tri-tert-butylphosphine | P(t-C₄H₉)₃ | 182 |

| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170 |

| Triphenylphosphine | P(C₆H₅)₃ | 145 |

| Tri(o-tolyl)phosphine | P(o-CH₃C₆H₄)₃ | 194 |

| Trimethyl phosphite | P(OCH₃)₃ | 107 |

| Triphenyl phosphite | P(OC₆H₅)₃ | 128 |

Note: These values are approximate and can vary slightly depending on the method of determination.[5][10]

Applications in Catalysis and Relevance to Drug Development

The Tolman cone angle is not merely a theoretical construct; it has profound practical implications in the field of catalysis, which is a cornerstone of modern pharmaceutical synthesis. The steric properties of phosphine ligands, as quantified by their cone angles, are critical for controlling the activity, selectivity, and stability of transition metal catalysts used in a wide array of chemical transformations.

Impact on Catalytic Activity and Selectivity

The steric bulk of a phosphine ligand can influence the rate of a catalytic reaction by affecting the coordination and dissociation of substrates and products from the metal center. For instance, in cross-coupling reactions, which are extensively used in the synthesis of active pharmaceutical ingredients (APIs), bulky phosphine ligands can promote the reductive elimination step, which is often the product-forming step of the catalytic cycle.

Furthermore, the cone angle is a crucial parameter in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral phosphine ligands create a chiral environment around the metal center, and the steric interactions between the ligand, the metal, and the substrate can dictate the stereochemical outcome of the reaction. By carefully selecting a ligand with the appropriate cone angle, chemists can achieve high levels of enantioselectivity, which is a critical requirement for the synthesis of many modern drugs.[11][12]

Caption: Relationship between Tolman cone angle and catalytic selectivity.

Relevance in the Pharmaceutical Industry

The synthesis of complex drug molecules often involves multiple steps, and the efficiency of each step is critical for the overall economic viability and sustainability of the manufacturing process. Transition metal catalysis, facilitated by phosphine ligands, plays a vital role in the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbones of many pharmaceuticals.

While a direct quantitative correlation between the Tolman cone angle and the final biological activity of a drug is not typically drawn, the steric properties of the phosphine ligands used in the synthesis of that drug are of utmost importance. The selection of a phosphine ligand with an optimal cone angle can lead to:

-

Higher yields and faster reaction rates: Reducing manufacturing costs and time.

-

Improved selectivity: Minimizing the formation of unwanted byproducts and simplifying purification processes.

-

Enhanced enantioselectivity in asymmetric synthesis: Ensuring the production of the desired stereoisomer of a chiral drug, which is crucial for its safety and efficacy.

A notable example of the importance of phosphorus-containing compounds in drug development is the FDA-approved anticancer drug Brigatinib . While not a phosphine ligand in the catalytic sense, it contains a phosphine oxide moiety. The development of such molecules highlights the increasing acceptance and application of organophosphorus chemistry in medicinal chemistry, where the steric and electronic properties of phosphorus-containing functional groups are leveraged to improve drug properties such as solubility and metabolic stability. The principles of steric hindrance, quantified by concepts like the Tolman cone angle in the context of ligands, are foundational to the rational design of such complex molecules.

Conclusion

The Tolman cone angle remains a fundamental and indispensable tool for chemists working in the fields of catalysis and drug development. It provides a simple yet powerful means of quantifying the steric bulk of phosphine ligands, enabling a more rational approach to catalyst design and optimization. From its origins in physical models to its modern determination through X-ray crystallography and computational methods, the concept of the cone angle has continuously evolved and adapted. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the Tolman cone angle and its implications for catalytic processes is essential for the efficient and selective synthesis of the complex molecules that form the basis of modern medicine. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the principles encapsulated by the Tolman cone angle will undoubtedly continue to guide innovation in the years to come.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 3. people.uleth.ca [people.uleth.ca]

- 4. yanggroup.weebly.com [yanggroup.weebly.com]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of P-Chiral Phosphine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core methodologies for the synthesis of P-chiral phosphine (B1218219) ligands, which are pivotal in modern asymmetric catalysis. The development of efficient and stereoselective synthetic routes to these ligands has been a significant area of research, leading to powerful tools for the production of enantiomerically pure compounds, a critical aspect of drug development and fine chemical synthesis. This document provides a detailed overview of key synthetic strategies, experimental protocols, and performance data for prominent P-chiral phosphine ligands.

Introduction to P-Chiral Phosphine Ligands

Chiral phosphine ligands are broadly classified into two categories: those with chirality on the carbon backbone and those with a stereogenic phosphorus atom, known as P-chiral or P-stereogenic ligands. While backbone-chiral ligands like BINAP have seen widespread success, P-chiral ligands offer a unique steric and electronic environment directly at the metal coordination site, often leading to exceptional levels of enantioselectivity and catalytic activity in asymmetric reactions.

The primary challenge in the synthesis of P-chiral phosphines has historically been the control of the stereochemistry at the phosphorus center and the prevention of racemization, as some phosphines can undergo pyramidal inversion. However, the advent of methodologies utilizing phosphine-boranes as intermediates has revolutionized the field, providing a stable and stereocontrolled route to a wide array of P-chiral phosphine ligands. These conformationally rigid and electron-rich ligands have demonstrated remarkable performance in various transition-metal-catalyzed asymmetric reactions.

Core Synthetic Strategy: The Phosphine-Borane Method

A significant breakthrough in the synthesis of P-chiral phosphine ligands has been the use of phosphine-boranes as key intermediates. This method offers several advantages, including the stereospecific nature of the reactions at the phosphorus center and the stability of the phosphine-borane adducts, which protects the phosphorus atom from oxidation and allows for a wider range of chemical transformations. The general workflow for this synthetic approach is outlined below.

Figure 1: General workflow for the synthesis of P-chiral phosphine ligands via the phosphine-borane method.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of representative and highly influential P-chiral phosphine ligands.

Synthesis of (S,S)-DIPAMP via Phosphine-Boranes

(S,S)-DIPAMP is a landmark P-chiral phosphine ligand, historically significant for its application in the industrial synthesis of L-DOPA. The phosphine-borane approach provides an efficient route to this important ligand.

Experimental Protocol:

-

Synthesis of Methylphenylphosphine-borane: To a solution of dichlorophenylphosphine (B166023) in an appropriate solvent, add a Grignard reagent such as methylmagnesium bromide. The resulting chloromethylphenylphosphine is then treated with a reducing agent and borane (B79455) source, like borane-dimethyl sulfide (B99878) complex, to yield the racemic methylphenylphosphine-borane.

-

Resolution of Diastereomeric Amide: The racemic phosphine-borane is first converted to a phosphinous chloride-borane. This is then reacted with a chiral amine, such as (R)-(-)-2-amino-2-phenylethanol, to form a pair of diastereomeric phosphinous amides. These diastereomers are separated by fractional crystallization.

-

Stereospecific Grignard Substitution: The desired diastereomer is treated with an o-anisyl Grignard reagent. This proceeds with inversion of configuration at the phosphorus center to yield the enantiomerically pure (R)-o-anisylmethylphenylphosphine-borane.

-

Oxidative Coupling: The resulting phosphine-borane is subjected to oxidative coupling, for example, using ferric chloride, to form the biphosphine ligand, (S,S)-DIPAMP-bis(borane).

-

Deprotection: The final step involves the stereospecific removal of the borane protecting groups, typically by reaction with an amine like diethylamine (B46881) or DABCO at elevated temperatures, to afford the enantiopure (S,S)-DIPAMP ligand.

Synthesis of QuinoxP* and Related Air-Stable Ligands

QuinoxP* is a notable example of a newer generation of air-stable, P-chiral phosphine ligands that have demonstrated high efficacy in catalysis.

Experimental Protocol:

-

Preparation of Enantiopure Secondary Phosphine-Borane: A key starting material is an enantiopure secondary phosphine-borane, such as (R)-tert-butylmethylphosphine-borane. This can be prepared through various established methods, including asymmetric deprotonation followed by alkylation.

-

Lithiation and Electrophilic Quench: The enantiopure secondary phosphine-borane is deprotonated with a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as (-)-sparteine (B7772259) to form a configurationally stable phosphido-borane anion. This anion is then reacted with an electrophile, for instance, 2,3-dichloroquinoxaline, in a nucleophilic aromatic substitution reaction.

-

Deprotection: The resulting bis(phosphine-borane) is deprotected by heating with an excess of an amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield the final P-chiral bisphosphine ligand, QuinoxP*.

Quantitative Performance Data

The performance of P-chiral phosphine ligands is typically evaluated in benchmark asymmetric catalytic reactions, such as the hydrogenation of prochiral olefins. The enantiomeric excess (ee) and yield of the product are key metrics for assessing the ligand's effectiveness.

| Ligand | Substrate | Reaction | Catalyst System | Yield (%) | ee (%) | Reference |

| (S,S)-DIPAMP | Methyl (Z)-α-acetamidocinnamate | Asymmetric Hydrogenation | [Rh(COD)(ligand)]BF4 | >95 | 96 | |

| (R,R)-t-Bu-BisP | Methyl (Z)-α-acetamidocinnamate | Asymmetric Hydrogenation | [Rh(COD)(ligand)]BF4 | 100 | >99 | |

| (S,S)-QuinoxP | Methyl (Z)-α-acetamidocinnamate | Asymmetric Hydrogenation | [Rh(COD)(ligand)]BF4 | 100 | >99 | |

| (R,R)-BenzP* | Methyl (Z)-α-acetamidocinnamate | Asymmetric Hydrogenation | [Rh(COD)(ligand)]BF4 | 100 | >99 |

Table 1: Performance of selected P-chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

Signaling Pathways and Catalytic Cycles

The mechanism of action for these ligands in catalysis, particularly in rhodium-catalyzed asymmetric hydrogenation, has been a subject of detailed study. The generally accepted mechanism involves the formation of a chiral rhodium-diphosphine complex that coordinates the olefin substrate. Subsequent oxidative addition of hydrogen, migratory insertion, and reductive elimination steps lead to the enantiomerically enriched product. The stereochemical outcome is determined by the specific coordination geometry and the steric and electronic properties of the P-chiral ligand.

Figure 2: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation with a P-chiral phosphine ligand (P*P).

Conclusion

The synthesis of P-chiral phosphine ligands has matured into a sophisticated field, with the phosphine-borane methodology providing a robust and versatile platform for the creation of novel and highly effective ligands. These ligands have demonstrated exceptional performance in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high enantioselectivity. For researchers and professionals in drug development, the continued exploration and application of P-chiral phosphine ligands will undoubtedly lead to more efficient and sustainable manufacturing processes for life-saving pharmaceuticals and other valuable chiral compounds. The rational design of these ligands, guided by a deeper understanding of their synthetic pathways and catalytic mechanisms, will continue to be a driving force for innovation in asymmetric synthesis.

The Core Reactivity of Phosphine-Borane Adducts: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and fundamental reactivity of phosphine-borane adducts, offering insights for researchers, scientists, and professionals in drug development.

Phosphine-borane adducts, represented by the general formula R₃P·BH₃, are fascinating molecules that bridge the chemistry of phosphorus and boron. These adducts are formed through the donation of the lone pair of electrons from a phosphine (B1218219) (a Lewis base) to the empty p-orbital of borane (B79455) (a Lewis acid), creating a stable dative bond.[1][2] Their air-stability, in contrast to the often pyrophoric nature of free phosphines, has made them invaluable as protected forms of phosphines in organic synthesis.[2][3] Beyond this practical application, the unique electronic nature of the P-B bond imparts a rich and diverse reactivity to these compounds, making them subjects of intense research and valuable tools in various chemical disciplines, including drug discovery.[4][5][6]

This technical guide delves into the fundamental reactivity of phosphine-borane adducts, providing a comprehensive overview of their synthesis, key reactions, and the experimental protocols used to study them.

Synthesis and Characterization

The most common method for the synthesis of phosphine-borane adducts involves the direct reaction of a phosphine with a borane source.[2] Due to the hazards associated with diborane (B8814927) gas, borane is often generated in situ from reagents like sodium borohydride (B1222165) and iodine, or more conveniently, by using stable borane complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).[1][7]

General Synthetic Workflow:

Caption: General workflow for the synthesis of phosphine-borane adducts.

Characterization of these adducts relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

-

³¹P NMR: The coordination of borane to the phosphine results in a significant downfield shift of the ³¹P NMR signal compared to the free phosphine. The phosphorus signal often appears as a quartet due to coupling with the boron-11 (B1246496) nucleus (¹¹B, I = 3/2).

-

¹¹B NMR: The ¹¹B NMR spectrum typically shows a quartet due to coupling with the three attached hydrogen atoms. Upon coordination to phosphorus, this signal is further split into a doublet by the phosphorus-31 nucleus (³¹P, I = 1/2).

-

¹H NMR: The protons on the boron atom (B-H) appear as a broad quartet in the ¹H NMR spectrum.

Table 1: Spectroscopic Data for Selected Phosphine-Borane Adducts

| Compound | Solvent | ³¹P NMR δ (ppm) | ¹¹B NMR δ (ppm) | ¹J(P,B) (Hz) | Reference |

| PhPH₂·BH₃ | CDCl₃ | -48.9 (d, ¹J(P,H) = 349 Hz) | -34.7 (br) | 55 | [8] |

| Ph₂PH·BH₃ | - | - | - | - | [8] |

| trans-[PtH(PPhH·BH₃)(PEt₃)₂] | - | 3.7 | -31.4 | - | |

| trans-[PtH(PPh₂·BH₃)(PEt₃)₂] | - | 16.7 (PEt₃), 3.7 (PPh₂·BH₃) | -31.4 | - | |

| (Mes₂PH)B(C₆F₅)₃ | CD₂Cl₂ | - | 23.6 (bs) | - | [9] |

Fundamental Reactivity

The reactivity of phosphine-borane adducts is diverse and can be broadly categorized into reactions involving the P-H bond (for primary and secondary phosphine adducts), the B-H bond, the P-B dative bond, and substituents on the phosphorus atom.

Deprotonation and Functionalization

Protons attached to phosphorus in primary (RPH₂·BH₃) and secondary (R₂PH·BH₃) phosphine-borane adducts exhibit increased acidity compared to their free phosphine counterparts. This allows for facile deprotonation with strong bases like butyllithium (B86547) (n-BuLi) to form lithiated phosphide-borane intermediates. These intermediates are powerful nucleophiles that can react with a variety of electrophiles, enabling the synthesis of more complex phosphine-borane derivatives.[3]

Caption: Deprotonation and subsequent functionalization of a secondary phosphine-borane adduct.

Dehydrocoupling

A significant area of research has been the dehydrocoupling of primary and secondary phosphine-borane adducts. This process involves the elimination of dihydrogen (H₂) to form new P-B or P-P bonds, leading to the formation of linear or cyclic oligomers and polymers known as poly(phosphinoborane)s.[4][10] This reaction can be promoted thermally or, more commonly, through the use of transition metal catalysts.[10] Recent studies have also explored metal-free dehydrocoupling using hydrogen acceptors like aminoboranes under ambient conditions.[8][10]

Table 2: Conditions for Dehydrocoupling of Phosphine-Borane Adducts

| Phosphine-Borane Adduct | Catalyst/Conditions | Product(s) | Reference |

| PhPH₂·BH₃ | (codRhCl)₂ / refluxing toluene | Poly(phenylphosphinoborane) | [11] |

| PhRPH·BH₃ (R=H, Ph) | Aminoboranes (R₂N=BH₂) / 20°C | Polyphosphinoborane or linear dimer | [10] |

| Ph₂PH·BH₃ | Rhodium(I) catalyst | Linear, cyclic, and polymeric phosphinoboranes | [1] |

P-B Bond Cleavage (Deprotection)